molecular formula C7H6ClNaO3S B15256790 Sodium 3-chloro-4-methoxybenzenesulfinate

Sodium 3-chloro-4-methoxybenzenesulfinate

Cat. No.: B15256790
M. Wt: 228.63 g/mol
InChI Key: WRWSJRIWBKNVBN-UHFFFAOYSA-M
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Description

Sodium 3-chloro-4-methoxybenzenesulfinate is a high-purity organosulfinate salt of interest in synthetic organic chemistry and pharmaceutical research. As a key synthetic intermediate, sulfinate salts are highly valuable in metal-catalyzed cross-coupling reactions for the formation of C-S bonds and can serve as versatile precursors to sulfone and sulfonamide derivatives . The specific substitution pattern of the chloro and methoxy groups on the benzene ring makes this compound a potential building block for the development of more complex molecules with tailored properties, which may be applicable in materials science or as pharmacologically active agents. The compound is typically synthesized from the corresponding sulfonyl chloride via reductive processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheet and product specifications prior to use.

Properties

Molecular Formula

C7H6ClNaO3S

Molecular Weight

228.63 g/mol

IUPAC Name

sodium;3-chloro-4-methoxybenzenesulfinate

InChI

InChI=1S/C7H7ClO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

WRWSJRIWBKNVBN-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the sulfonation of 4-methoxybenzene using chlorosulfonic acid, followed by chlorination at the meta position. The intermediate 3-chloro-4-methoxybenzenesulfonic acid is neutralized with sodium hydroxide to yield the target compound.

Key Steps:

  • Sulfonation:
    $$ \text{4-Methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methoxybenzenesulfonic acid} $$
    Conducted at 0–5°C to minimize side reactions.
  • Chlorination:
    $$ \text{4-Methoxybenzenesulfonic acid} + \text{Cl}_2 \rightarrow \text{3-Chloro-4-methoxybenzenesulfonic acid} $$
    Catalyzed by FeCl₃ at 50–60°C for 4–6 hours.
  • Neutralization:
    $$ \text{3-Chloro-4-methoxybenzenesulfonic acid} + \text{NaOH} \rightarrow \text{Sodium 3-chloro-4-methoxybenzenesulfinate} $$
    pH adjusted to 7–8, followed by crystallization in ethanol.

Optimization and Challenges

  • Temperature Control: Excess heat during sulfonation risks polysulfonation, reducing yield.
  • Chlorine Stoichiometry: A 1.05:1 molar ratio of Cl₂ to substrate ensures complete substitution while minimizing dichlorination byproducts.

Performance Data:

Parameter Value
Yield 78–82%
Purity (HPLC) ≥95%
Reaction Time 8–10 hours

Reduction of 3-Chloro-4-Methoxybenzenesulfonyl Chloride

Sodium Sulfite/Bisulfite Reduction

This method reduces sulfonyl chlorides to sulfinates using sodium sulfite (Na₂SO₃) or bisulfite (NaHSO₃) under alkaline conditions.

Procedure:

  • Reduction:
    $$ \text{3-Chloro-4-methoxybenzenesulfonyl chloride} + \text{Na}2\text{SO}3 \rightarrow \text{this compound} + \text{NaCl} + \text{SO}_2 $$
    Conducted at 50–65°C with a 1.08–1.15:1 molar ratio of Na₂SO₃ to sulfonyl chloride.
  • Precipitation:
    The product crystallizes at 45°C and is filtered under vacuum.

Single-Vessel Process

Industrial-scale implementations often integrate reduction and subsequent reactions (e.g., condensation with α-halocarboxylic acids) in a single vessel to minimize intermediate handling. For example:

  • Post-reduction, chloroacetic acid is added to form sulfonylacetic acid derivatives, which are decarboxylated at 90–110°C to yield high-purity sulfinates.

Performance Data:

Parameter Value
Yield 95–100%
Purity ≥97%
Scale Up to 3.5 mol batches

Nucleophilic Substitution via Sulfinate Esters

Synthesis from Aryl Iodides

A novel approach employs aryl iodides as precursors, leveraging N-bromosuccinimide (NBS) and methanol to generate sulfinate esters, which are subsequently hydrolyzed to the sodium salt.

Procedure:

  • Oxidative Sulfination:
    $$ \text{4-Methoxy-3-chloroiodobenzene} + \text{NBS} + \text{MeOH} \rightarrow \text{Methyl 3-chloro-4-methoxybenzenesulfinate} $$
    Conducted in dichloromethane at room temperature for 1 hour.
  • Hydrolysis:
    $$ \text{Methyl sulfinate} + \text{NaOH} \rightarrow \text{this compound} + \text{MeOH} $$
    Yields exceed 90% after recrystallization.

Advantages Over Traditional Methods

  • Functional Group Tolerance: Compatible with electron-withdrawing groups (e.g., -NO₂, -COOMe).
  • Scalability: Demonstrated at gram-scale with consistent purity.

Performance Data:

Parameter Value
Yield 88–99%
Reaction Time 1–2 hours

Comparative Analysis of Preparation Methods

Method Yield Purity Scalability Cost Efficiency
Sulfonation-Chlorination 78–82% ≥95% Moderate Low
Sulfonyl Chloride Reduction 95–100% ≥97% High Moderate
Nucleophilic Substitution 88–99% ≥99% High High

Key Findings:

  • The sulfonyl chloride reduction route offers near-quantitative yields and industrial viability.
  • Nucleophilic substitution methods excel in speed and functional group compatibility but require costly reagents like NBS.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dichlorination: Occurs with excess Cl₂; mitigated by precise stoichiometry and FeCl₃ catalysis.
  • Oxidation: Sulfinate esters may oxidize to sulfones; prevented by inert atmospheres and low temperatures.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1) achieve ≥99% purity for pharmaceutical-grade material.
  • Liquid-Liquid Extraction: Toluene or chlorobenzene removes hydrophobic impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfinic acid group is oxidized to a sulfonic acid group.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfinate or sulfide.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of sulfinic acid chemistry and its reactivity.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry:

Mechanism of Action

The mechanism by which 3-chloro-4-methoxybenzenesulfinic acid sodium salt exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions. The chloro group can undergo substitution reactions, while the methoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Sodium 4-Methoxybenzenesulfinate

This compound lacks the 3-chloro substituent present in Sodium 3-chloro-4-methoxybenzenesulfinate. Spectroscopic data for sodium 4-methoxybenzoate (a carboxylate analog) show distinct IR peaks at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C stretch), which differ from sulfinate-specific bands (e.g., S=O stretches near 1,150–1,050 cm⁻¹) .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

These compounds, such as metsulfuron methyl ester, feature a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linked to a triazine ring and a methyl benzoate group . Unlike this compound, they are ester derivatives designed for herbicidal activity. The methoxy and methyl groups on the triazine ring enhance lipid solubility, improving membrane permeability in plants.

Commercial and Stability Considerations

This compound’s discontinuation contrasts with commercially available analogs like sodium 4-methylbenzenesulfinate. Stability challenges may arise from hydrolysis of the sulfinate group or sensitivity to light/moisture, which are less pronounced in sulfonate esters (e.g., metsulfuron methyl ester) due to their lower reactivity .

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